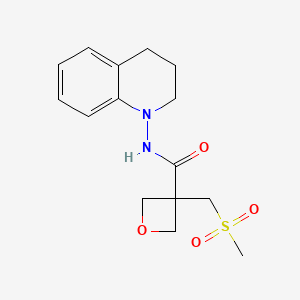
N-(3,4-dihydro-2H-quinolin-1-yl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-quinolin-1-yl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide, commonly known as QM-1, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. QM-1 belongs to a class of compounds known as quinoline derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.
作用机制
The exact mechanism of action of QM-1 is not fully understood. However, studies have suggested that QM-1 may exert its anti-cancer effects through a variety of mechanisms, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, QM-1 has been shown to exhibit a range of other biochemical and physiological effects. For example, QM-1 has been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. QM-1 has also been shown to exhibit anti-microbial properties, which may be useful in the treatment of infectious diseases.
实验室实验的优点和局限性
One of the main advantages of QM-1 is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to the use of QM-1 in lab experiments. For example, QM-1 has low solubility in water, which can make it difficult to administer in vivo. In addition, QM-1 has been shown to exhibit some toxicity in animal models, which may limit its use in clinical trials.
未来方向
There are several future directions for research on QM-1. One area of interest is the development of new formulations of QM-1 that improve its solubility and bioavailability. Another area of interest is the identification of the exact molecular targets of QM-1, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of QM-1 as a potential anti-cancer agent.
合成方法
The synthesis of QM-1 involves a multi-step process that starts with the reaction of 2-chloro-3-formyl quinoline with methylsulfonylmethane to form a key intermediate, 3-(methylsulfonylmethyl)-2-chloroquinoline. This intermediate is then reacted with ethyl glyoxylate and ammonium acetate to yield QM-1. The overall yield of this process is approximately 20%, and the purity of the final product can be improved through recrystallization.
科学研究应用
QM-1 has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that QM-1 exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. QM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, QM-1 has been shown to inhibit the growth and metastasis of tumors in animal models of cancer.
属性
IUPAC Name |
N-(3,4-dihydro-2H-quinolin-1-yl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-22(19,20)11-15(9-21-10-15)14(18)16-17-8-4-6-12-5-2-3-7-13(12)17/h2-3,5,7H,4,6,8-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSABSRVRVWTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)C(=O)NN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-quinolin-1-yl)-3-(methylsulfonylmethyl)oxetane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)
![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)
![N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide](/img/structure/B7438876.png)

![[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)
![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)
![(1S,4R)-N'-(3-cyclobutylpyrazin-2-yl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B7438918.png)